molecular formula C15H25N3OS B6750978 N-pentan-2-yl-1-(1,2-thiazol-5-ylmethyl)piperidine-3-carboxamide

N-pentan-2-yl-1-(1,2-thiazol-5-ylmethyl)piperidine-3-carboxamide

Cat. No.: B6750978
M. Wt: 295.4 g/mol
InChI Key: QQGOSDIVRMIIEX-UHFFFAOYSA-N
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Description

N-pentan-2-yl-1-(1,2-thiazol-5-ylmethyl)piperidine-3-carboxamide is a complex organic compound that features a piperidine ring substituted with a thiazole moiety and a carboxamide group

Properties

IUPAC Name

N-pentan-2-yl-1-(1,2-thiazol-5-ylmethyl)piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25N3OS/c1-3-5-12(2)17-15(19)13-6-4-9-18(10-13)11-14-7-8-16-20-14/h7-8,12-13H,3-6,9-11H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQGOSDIVRMIIEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)NC(=O)C1CCCN(C1)CC2=CC=NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-pentan-2-yl-1-(1,2-thiazol-5-ylmethyl)piperidine-3-carboxamide typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. The thiazole ring can be synthesized through a Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thioamides under acidic conditions. The piperidine ring is often prepared via hydrogenation of pyridine derivatives.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes the use of continuous flow reactors for better control over reaction parameters and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-pentan-2-yl-1-(1,2-thiazol-5-ylmethyl)piperidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the nitrogen atom can be alkylated or acylated using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-CPBA

    Reduction: LiAlH4, sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides, bases like triethylamine

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Alkylated or acylated piperidine derivatives

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and neuroprotective activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-pentan-2-yl-1-(1,2-thiazol-5-ylmethyl)piperidine-3-carboxamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity and selectivity towards its targets. The carboxamide group can participate in hydrogen bonding, further stabilizing the compound’s interaction with its molecular targets.

Comparison with Similar Compounds

Similar Compounds

    N-pentan-2-yl-1-(1,2-thiazol-5-ylmethyl)piperidine-3-carboxamide: shares structural similarities with other thiazole and piperidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which can confer unique biological and chemical properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various applications in research and industry.

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